molecular formula C20H20FN3O3S B2836617 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-80-7

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2836617
CAS No.: 897480-80-7
M. Wt: 401.46
InChI Key: WKQXJUHVLLAZFJ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorine atom, and the coupling of the piperazine moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and piperazine. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (2,4-Dimethoxyphenyl)(4-(4-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (2,4-Dimethoxyphenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a piperazine moiety via a dimethoxybenzoyl group. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The specific compound under discussion is hypothesized to possess similar activity due to its structural analogies.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AStaphylococcus aureus8 µg/mL
Benzothiazole Derivative BEscherichia coli16 µg/mL
This compoundHypotheticalTBD

Note: TBD = To Be Determined based on further experimental data.

Antifungal Activity

Similar compounds have also been evaluated for antifungal properties. The benzothiazole scaffold is known for its ability to inhibit fungal growth by disrupting cellular processes.

Case Study: Antifungal Efficacy
In a study involving various benzothiazole derivatives, several compounds demonstrated potent antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific enzymes or receptors involved in microbial growth and proliferation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with target proteins. These studies suggest that the compound can effectively bind to active sites of bacterial enzymes, potentially inhibiting their function.

Therapeutic Potential

Given its structural features and preliminary findings from related compounds, this compound holds promise as a lead compound for developing new antibacterial and antifungal agents. Further research is needed to elucidate its full therapeutic potential and safety profile.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-13-6-7-14(16(12-13)27-2)19(25)23-8-10-24(11-9-23)20-22-18-15(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQXJUHVLLAZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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